molecular formula C14H22N2 B2706679 1-phenyl-N-propylpiperidin-4-amine CAS No. 1096836-52-0

1-phenyl-N-propylpiperidin-4-amine

Cat. No.: B2706679
CAS No.: 1096836-52-0
M. Wt: 218.344
InChI Key: LITIGRBRRFMRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-propylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the nitrogen atom and a propyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

The synthesis of 1-phenyl-N-propylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-Phenyl-N-propylpiperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation reactions, where a halogen replaces a hydrogen atom, are common.

    Cyclization: This reaction forms a ring structure, often facilitated by catalysts like phenylsilane.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-N-propylpiperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter systems, influencing receptors and enzymes involved in signal transduction. The exact mechanism can vary depending on the specific biological context .

Comparison with Similar Compounds

1-Phenyl-N-propylpiperidin-4-amine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

1-phenyl-N-propylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-10-15-13-8-11-16(12-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITIGRBRRFMRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.